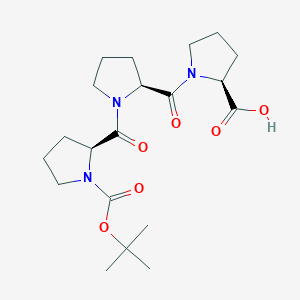![molecular formula C15H13N5O3 B14678641 4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid CAS No. 31419-62-2](/img/structure/B14678641.png)
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid, also known as pteroic acid, is a compound that belongs to the family of pteridines. It is a key intermediate in the biosynthesis of folic acid, which is essential for various cellular processes, including DNA synthesis and repair. The compound has a molecular formula of C14H12N6O3 and a molecular weight of 312.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid typically involves the condensation of 2-amino-4-oxo-6-formylpteridine with 4-aminobenzoic acid. The reaction is carried out in the presence of a suitable condensing agent, such as diethylphosphorocyanidate (DEPC), under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The product is then purified using techniques like crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives, which have applications in medicinal chemistry and biochemistry .
Wissenschaftliche Forschungsanwendungen
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of folic acid and its derivatives.
Biology: Plays a role in the study of folate metabolism and its impact on cellular processes.
Medicine: Investigated for its potential in developing antifolate drugs for cancer therapy.
Industry: Used in the production of folic acid supplements and fortified foods.
Wirkmechanismus
The compound exerts its effects by participating in the folate biosynthesis pathway. It acts as a precursor to folic acid, which is essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in the folate pathway, such as dihydrofolate reductase. The compound’s role in this pathway is crucial for maintaining cellular function and DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folic Acid: A vitamin that is essential for DNA synthesis and repair.
Methotrexate: An antifolate drug used in cancer therapy.
Pteroylglutamic Acid: Another intermediate in the folate biosynthesis pathway.
Uniqueness
4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid is unique due to its specific role as an intermediate in folate biosynthesis. Unlike folic acid, which is the end product, this compound is a precursor that is crucial for the synthesis of folic acid and its derivatives. Its unique structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications .
Eigenschaften
CAS-Nummer |
31419-62-2 |
|---|---|
Molekularformel |
C15H13N5O3 |
Molekulargewicht |
311.30 g/mol |
IUPAC-Name |
4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H13N5O3/c16-15-19-12-11(13(21)20-15)18-10(7-17-12)6-3-8-1-4-9(5-2-8)14(22)23/h1-2,4-5,7H,3,6H2,(H,22,23)(H3,16,17,19,20,21) |
InChI-Schlüssel |
NUPBAMWCGBOCGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




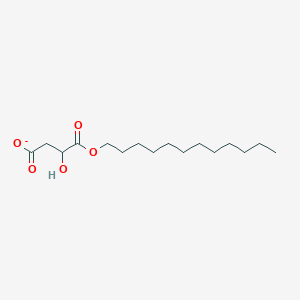
![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
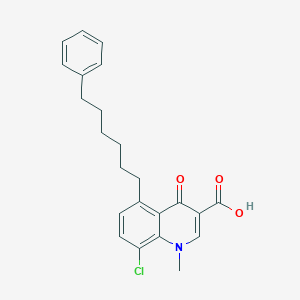
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
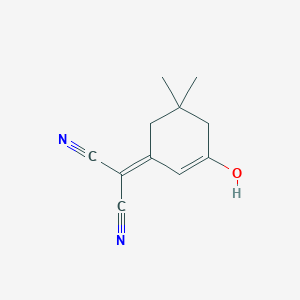
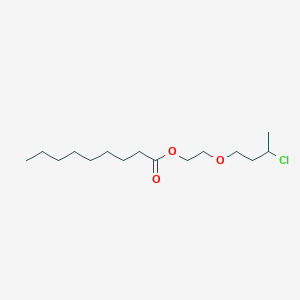

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
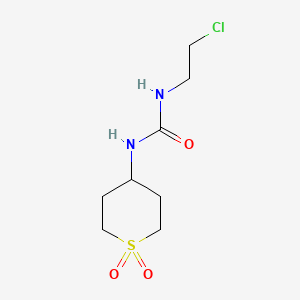
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
